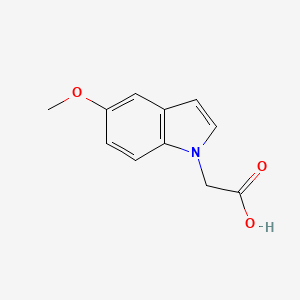
(5-甲氧基-1H-吲哚-1-基)乙酸
描述
“(5-methoxy-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 885524-81-2 . It has a molecular weight of 205.21 . The compound is also known by its IUPAC Name as (5-methoxy-1H-indol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI Code for “(5-methoxy-1H-indol-1-yl)acetic acid” is 1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-methoxy-1H-indol-1-yl)acetic acid” is soluble in acetone, ethanol, ether, and castor oil. It is also soluble in chloroform but is insoluble in water . It decomposes in the presence of strong alkali but remains stable in neutral or slightly acidic media .科学研究应用
Antiviral Activity
Indole derivatives, including “(5-methoxy-1H-indol-1-yl)acetic acid”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives are known to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that “(5-methoxy-1H-indol-1-yl)acetic acid” could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
“(5-methoxy-1H-indol-1-yl)acetic acid” and its derivatives have been synthesized and screened for their antioxidant activities . The antioxidant activity was evaluated using a stable free radical, 2,2–diphenyl‐1‐picrylhydrazyl (DPPH) assay, and Inhibition of microsomal (LPO) assay .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that “(5-methoxy-1H-indol-1-yl)acetic acid” could potentially be used in the treatment of various microbial infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that “(5-methoxy-1H-indol-1-yl)acetic acid” could potentially be used in the treatment of diabetes.
作用机制
Target of Action
It is known that indole derivatives, which include (5-methoxy-1h-indol-1-yl)acetic acid, have been found to bind with high affinity to multiple receptors . This suggests that (5-methoxy-1H-indol-1-yl)acetic acid may interact with various targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets and cause various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . It is possible that (5-methoxy-1H-indol-1-yl)acetic acid may interact with its targets in a similar manner, leading to various biological effects.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (5-methoxy-1H-indol-1-yl)acetic acid may affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability
Result of Action
One study has shown that an indole derivative exhibited the capability to decrease lipid peroxidation and scavenge superoxide radicals . This suggests that (5-methoxy-1H-indol-1-yl)acetic acid may have similar antioxidant effects at the molecular and cellular levels.
属性
IUPAC Name |
2-(5-methoxyindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNOCRQLZYVEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methoxy-1H-indol-1-yl)acetic acid | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

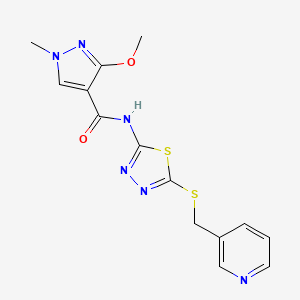
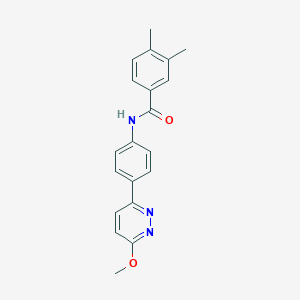
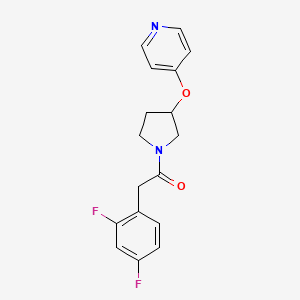
![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)
![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)


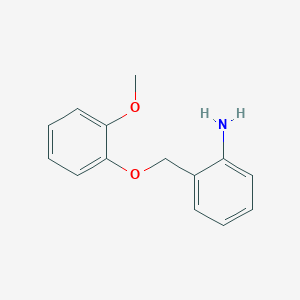
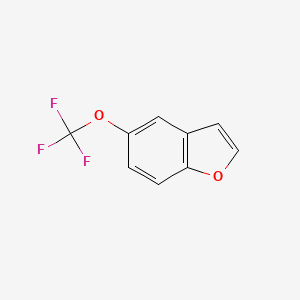
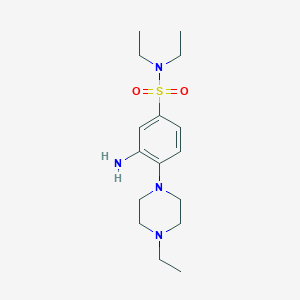
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2579942.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)
